

Section 1: MM-401 (MLL1 Inhibitor)

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Compound of Interest

Compound Name: MM-401
Cat. No.: B15579410

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MM-401 is a potent, cell-permeable, macrocyclic peptidomimetic designed to inhibit the histone H3K4 methyltransferase activity of MLL1.[1][2] It achieves this by disrupting the critical protein-protein interaction between the MLL1 protein and WD repeat-containing protein 5 (WDR5).[1][2] This targeted disruption leads to cell cycle arrest, apoptosis, and myeloid differentiation in leukemia cells with MLL1 translocations.[1][2]

Core Mechanism of Action

The MLL1 core complex is essential for methylating histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. The interaction between MLL1 and WDR5 is crucial for the integrity and catalytic activity of this complex. **MM-401** was designed to mimic the "Win" (WDR5-interacting) motif of MLL1, allowing it to bind with high affinity to a pocket on WDR5 where MLL1 would normally dock.[2] By competitively occupying this site, **MM-401** prevents the assembly of a functional MLL1-WDR5 complex, thereby inhibiting H3K4 methylation and downregulating the expression of key MLL1 target genes, such as the HOXA genes, which are critical for leukemogenesis.[1]

Quantitative Data

The following table summarizes the key in vitro potency and efficacy data for the **MM-401** MLL1 inhibitor.

Parameter	Value	Description	Reference
Binding Affinity (K _i) to WDR5	< 1 nM	Measures the binding strength of MM-401 to its direct target, WDR5.	[1]
IC ₅₀ for WDR5-MLL1 Interaction	0.9 nM	Concentration of MM-401 required to inhibit 50% of the interaction between WDR5 and MLL1 proteins.	[1]
IC ₅₀ for MLL1 HMT Activity	0.32 μM	Concentration of MM-401 required to inhibit 50% of the MLL1 histone methyltransferase enzymatic activity in vitro.	[1]
Cell Growth Inhibition (GI ₅₀)	MLL-rearranged cells (e.g., MOLM13, MV4;11)	MLL-rearranged cell lines show high sensitivity to MM-401.	[2]
Cell Growth Inhibition (GI ₅₀)	Non-MLL leukemia cells (e.g., K562, HL60)	Non-MLL cell lines are largely insensitive, demonstrating specificity.	[2]

Experimental Protocols

Detailed experimental protocols are based on the methodologies described in the primary literature (Cao et al., Molecular Cell, 2014).

1. Competitive Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction:

- Objective: To quantify the ability of **MM-401** to disrupt the WDR5-MLL1 interaction.

- Methodology:
 - A fluorescently labeled peptide derived from the MLL1 Win motif is used as a tracer.
 - Recombinant human WDR5 protein is incubated with the tracer peptide. In the bound state, the tracer's tumbling is slowed, resulting in a high FP signal.
 - **MM-401** is serially diluted and added to the WDR5-tracer mixture.
 - As **MM-401** competes with the tracer for binding to WDR5, the tracer is displaced, tumbles more rapidly, and the FP signal decreases.
 - The IC50 value is calculated by plotting the FP signal against the concentration of **MM-401**.

2. In Vitro Histone Methyltransferase (HMT) Assay:

- Objective: To measure the direct inhibitory effect of **MM-401** on the enzymatic activity of the MLL1 complex.
- Methodology:
 - The MLL1 core complex (containing MLL1, WDR5, RbBP5, and Ash2L) is reconstituted using recombinant proteins.
 - The complex is incubated with a histone H3 substrate and the methyl donor S-adenosyl-L-methionine (SAM), which is radiolabeled (e.g., with ^3H).
 - **MM-401** is added at various concentrations.
 - The reaction is allowed to proceed, and the incorporation of the radiolabeled methyl group onto the histone substrate is measured using a scintillation counter after spotting the reaction mixture onto filter paper.
 - The IC50 value is determined by measuring the reduction in HMT activity at different **MM-401** concentrations.

3. Cell-Based Assays (Cell Cycle and Apoptosis):

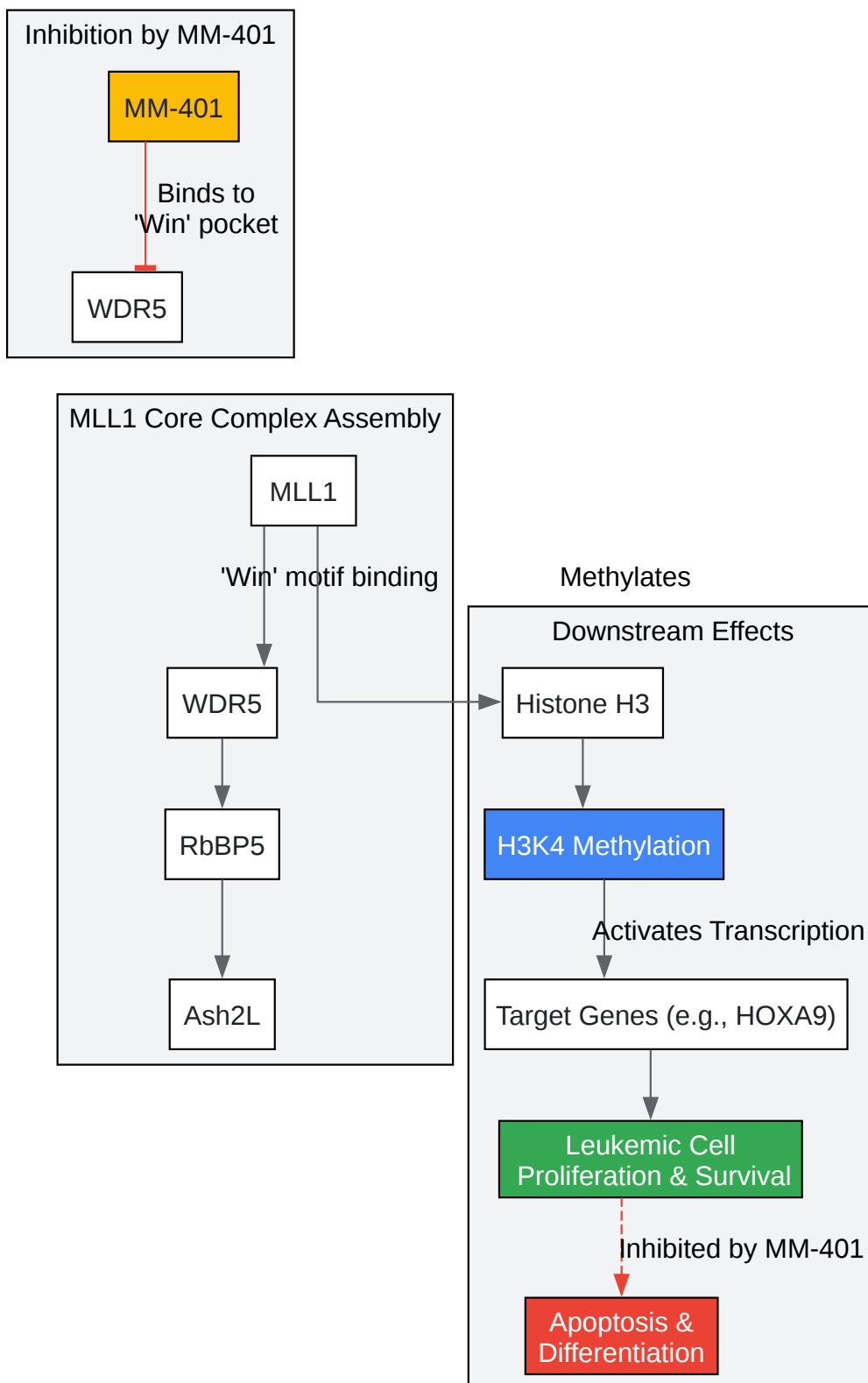
- Objective: To determine the downstream cellular consequences of MLL1 inhibition by **MM-401**.
- Methodology:
 - Cell Culture: MLL-rearranged leukemia cell lines (e.g., MOLM-13) and non-MLL control cell lines are cultured under standard conditions.
 - Treatment: Cells are treated with increasing concentrations of **MM-401** or a negative control compound (MM-NC-401) for a specified duration (e.g., 48 hours).[1]
 - Cell Cycle Analysis: Cells are harvested, fixed in ethanol, and stained with a DNA intercalating dye such as propidium iodide (PI). The DNA content per cell is then analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. A G1/S arrest is typically observed.[2]
 - Apoptosis Analysis: Apoptosis is quantified using an Annexin V/PI staining assay followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells.

4. Western Blot for H3K4 Methylation:

- Objective: To confirm that **MM-401** inhibits MLL1 activity within cells by measuring changes in global H3K4 methylation.
- Methodology:
 - Cells are treated with **MM-401** (e.g., 20 μ M for 48 hours).[1]
 - Histones are extracted from the cell nuclei.
 - Total histone extracts are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with specific antibodies that recognize different methylation states of H3K4 (e.g., H3K4me1, H3K4me2, H3K4me3) and an antibody for total Histone H3 as a loading control.

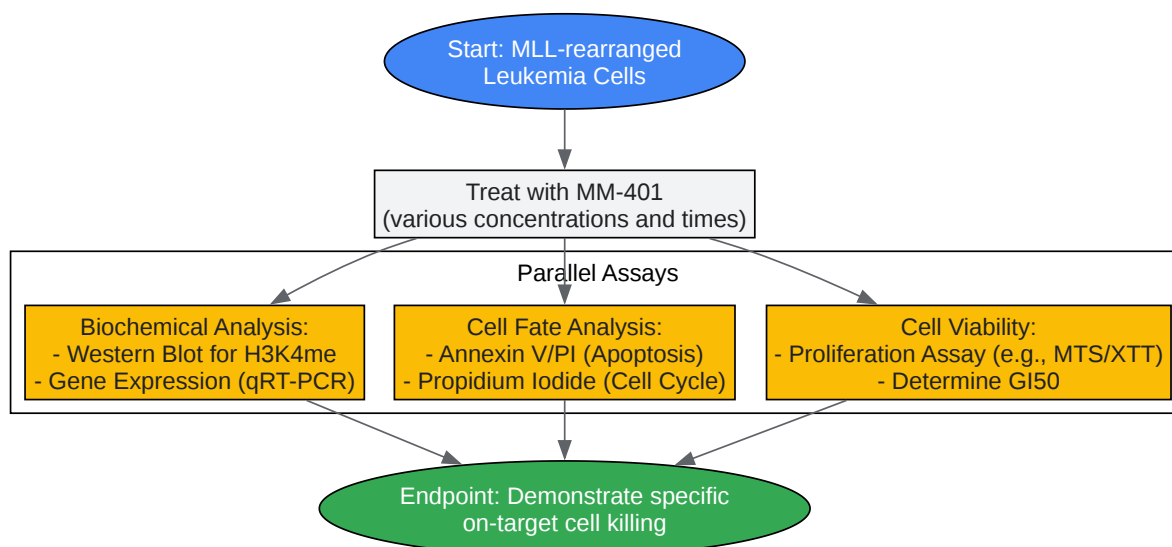
- A decrease in the signal for H3K4 methylation in **MM-401**-treated cells indicates target engagement and inhibition of MLL1 activity.

Visualizations



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Caption: **MM-401** competitively inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation.



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Caption: Workflow for evaluating the cellular effects of the MLL1 inhibitor **MM-401**.

Section 2: MM-401 (TNFR2 Agonist Antibody)

MM-401 is a humanized agonistic monoclonal antibody developed by Merrimack Pharmaceuticals that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[3] It is being investigated as a potential immunotherapy for cancer. The core mechanism involves providing a co-stimulatory signal to T cells, leading to robust anti-tumor activity.

Core Mechanism of Action

TNFR2 is a co-stimulatory receptor predominantly expressed on highly suppressive tumor-infiltrating regulatory T cells (Tregs) and effector T cells. The **MM-401** antibody binds to TNFR2 with low nanomolar affinity.[1][3] Its mechanism is twofold:

- Direct T-Cell Co-stimulation: As an agonist, **MM-401** binding to TNFR2 on effector T cells (such as CD8+ T cells) mimics the natural ligand (TNF α), providing a powerful co-stimulatory signal. This enhances T-cell activation, proliferation, and cytokine production, boosting the anti-tumor immune response.[4][5]
- Fc-Receptor Dependent Agonism and Effector Function: The anti-tumor activity of **MM-401** is dependent on the engagement of Fc-gamma receptors (Fc γ R) on other immune cells.[1] This cross-linking of the antibody by Fc γ R-expressing cells (like macrophages or NK cells) is thought to cluster TNFR2 receptors, leading to enhanced agonistic signaling. Furthermore, this Fc engagement can mediate effector functions like Antibody-Dependent Cellular Cytotoxicity (ADCC), potentially leading to the depletion of highly immunosuppressive, TNFR2-expressing Tregs within the tumor microenvironment.[4]

This dual action aims to simultaneously enhance the function of tumor-killing effector cells while reducing the population of suppressive immune cells.

Quantitative Data

Quantitative data for the preclinical **MM-401** antibody is primarily derived from conference abstracts and is less detailed than for the MLL1 inhibitor.

Parameter	Value / Observation	Description	Reference
Binding Affinity	Low nanomolar	Binds with high affinity to human TNFR2.	[1][3]
Target	TNFR2 (CD120b)	A member of the TNF receptor superfamily.	[1]
Cellular Activity	Induces T-cell co-stimulation; Upregulation of activation markers and cytokine production in CD4+ and CD8+ T cells.	Agonistic activity comparable to other co-stimulatory antibodies like anti-4-1BB and anti-OX40.	[4][5]
In Vivo Efficacy	Robust anti-tumor activity in syngeneic murine tumor models, both as monotherapy and in combination with anti-PD-1.	A murine surrogate antibody was used for these preclinical studies.	[1]
Mechanism Dependency	Activity is dependent on FcγR binding; requires CD8+ T cells and NK cells.	Experiments using mutant-Fc antibodies and in FcγR knockout mice confirmed this dependency.	[1]

Experimental Protocols

The methodologies for the TNFR2 antibody are inferred from conference abstracts and represent standard immunological assays. Detailed, step-by-step protocols are not publicly available.

1. In Vitro T-Cell Activation Assay:

- Objective: To assess the co-stimulatory capacity of **MM-401** on human T cells.

- Methodology:
 - CD4+ and CD8+ T cells are isolated from healthy human peripheral blood mononuclear cells (PBMCs).
 - T cells are provided a primary stimulus through their T-cell receptor (TCR), typically using anti-CD3 antibodies.
 - **MM-401** is added as a co-stimulatory signal.
 - After a period of incubation (e.g., 72 hours), T-cell activation is measured by quantifying:
 - Proliferation: Using assays like CFSE dilution by flow cytometry.
 - Activation Markers: Surface expression of markers like CD25 and CD69 by flow cytometry.
 - Cytokine Production: Release of cytokines like IFN- γ and TNF- α into the supernatant, measured by ELISA or multiplex bead array.

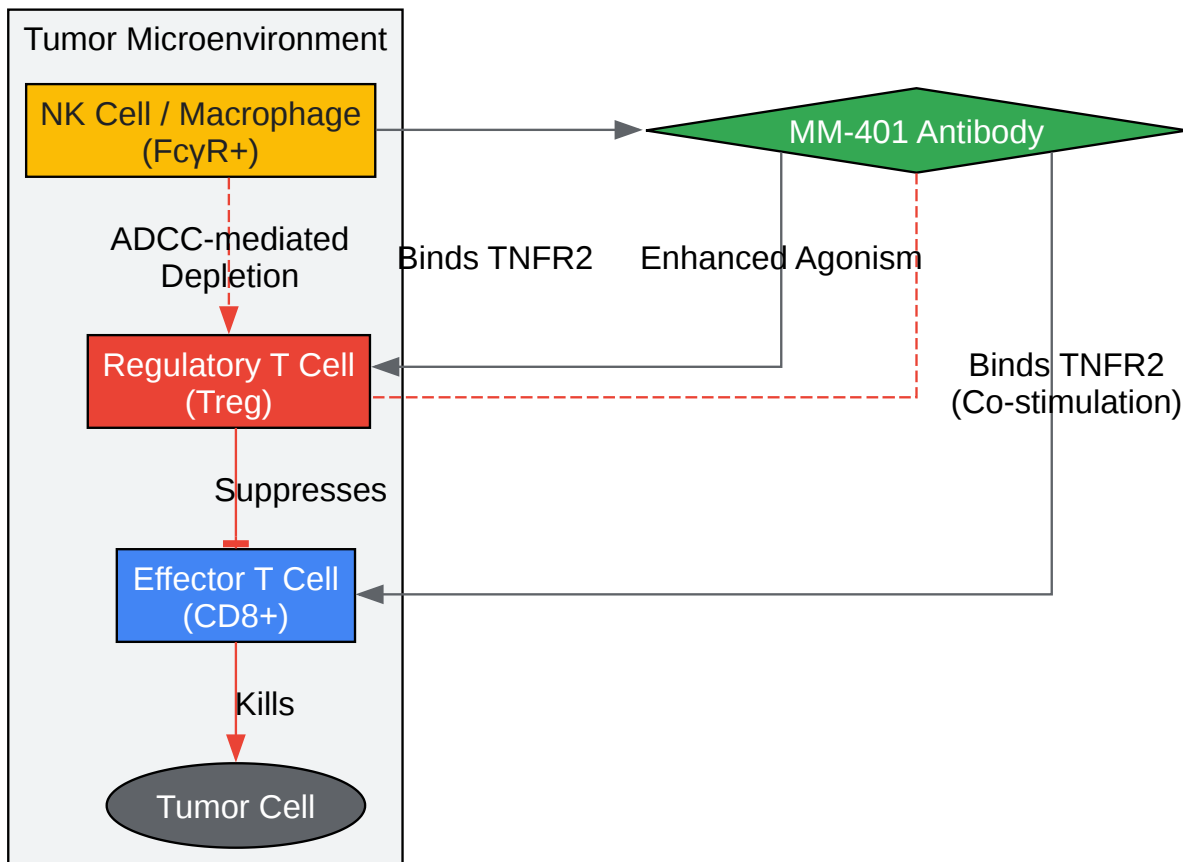
2. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:

- Objective: To determine if **MM-401** can mediate the killing of TNFR2-expressing target cells by effector cells.
- Methodology:
 - Target Cells: A cell line expressing high levels of TNFR2 is used.
 - Effector Cells: Natural Killer (NK) cells are isolated from healthy donors.
 - Target cells are labeled (e.g., with Calcein-AM) and then incubated with NK cells in the presence of **MM-401**.
 - If ADCC occurs, NK cells will lyse the target cells, releasing the label into the supernatant, which can be quantified by fluorescence.

3. Syngeneic Mouse Tumor Models:

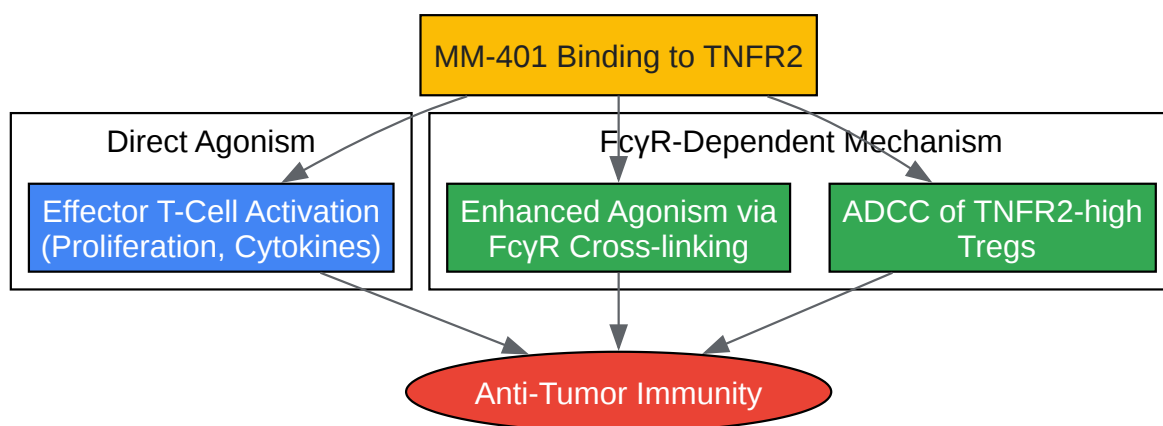
- Objective: To evaluate the in vivo anti-tumor efficacy of a surrogate anti-mouse TNFR2 antibody.
- Methodology:
 - Immunocompetent mice (e.g., BALB/c or C57BL/6) are implanted with a syngeneic tumor cell line (e.g., CT26 colon carcinoma).
 - Once tumors are established, mice are treated with the surrogate antibody, an isotype control antibody, or a combination with other immunotherapies (e.g., anti-PD-1).
 - Tumor growth is monitored over time using caliper measurements.
 - To investigate the mechanism, studies may include depletion of specific immune cell subsets (e.g., CD8+ T cells, NK cells) using depleting antibodies to see if the anti-tumor effect is lost.

Visualizations



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Caption: **MM-401** acts as a TNFR2 agonist, co-stimulating effector T cells.



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Caption: Logical relationships in the dual mechanism of action of the **MM-401** TNFR2 antibody.

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References

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